![molecular formula C15H12ClFN4O2S B4367163 N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B4367163.png)
N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide
Overview
Description
N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide have been studied in vitro and in vivo. It has been found to have inhibitory effects on the activity of certain enzymes and receptors, as mentioned above. It has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of certain cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide in lab experiments include its high purity and high yield, as well as its inhibitory effects on certain enzymes and receptors. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide. One direction is the further study of its potential applications in drug development, particularly in the treatment of cancer and other diseases. Another direction is the study of its mechanism of action and its effects on other enzymes and receptors. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Scientific Research Applications
N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-fluorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2S/c16-12-3-1-2-11(8-12)9-21-10-18-15(19-21)20-24(22,23)14-6-4-13(17)5-7-14/h1-8,10H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZIEWAGLTOOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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